1-Benzyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine
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Overview
Description
1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a nitrophenyl group, and a benzylpiperazine moiety
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl intermediate.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the benzylpiperazine moiety: This step involves the reaction of piperazine with benzyl chloride to form the benzylpiperazine intermediate.
Coupling of intermediates: The final step involves the coupling of the benzenesulfonyl intermediate, the nitrophenyl intermediate, and the benzylpiperazine intermediate under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its potential use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(BENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE: This compound lacks the benzyl group, which may affect its chemical reactivity and biological activity.
1-(BENZENESULFONYL)-4-(4-BENZYLPIPERAZIN-1-YL)PIPERAZINE: This compound lacks the nitrophenyl group, which may influence its interactions with biological targets.
1-(BENZENESULFONYL)-4-(4-AMINOPHENYL)PIPERAZINE: This compound has an amino group instead of a nitro group, which may alter its chemical and biological properties.
The uniqueness of 1-(BENZENESULFONYL)-4-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H31N5O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]-4-benzylpiperazine |
InChI |
InChI=1S/C27H31N5O4S/c33-32(34)26-12-11-24(29-17-19-31(20-18-29)37(35,36)25-9-5-2-6-10-25)21-27(26)30-15-13-28(14-16-30)22-23-7-3-1-4-8-23/h1-12,21H,13-20,22H2 |
InChI Key |
LGEQGKDQXUSCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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